molecular formula C9H8ClF2NO3 B11859358 Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate

Cat. No.: B11859358
M. Wt: 251.61 g/mol
InChI Key: LTZLPVBAGRBIAP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chloro and difluoromethoxy groups, and an acetate ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate typically involves the reaction of 4-chloro-5-(difluoromethoxy)pyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or amines.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C9H8ClF2NO3

Molecular Weight

251.61 g/mol

IUPAC Name

methyl 2-[4-chloro-5-(difluoromethoxy)pyridin-2-yl]acetate

InChI

InChI=1S/C9H8ClF2NO3/c1-15-8(14)3-5-2-6(10)7(4-13-5)16-9(11)12/h2,4,9H,3H2,1H3

InChI Key

LTZLPVBAGRBIAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=N1)OC(F)F)Cl

Origin of Product

United States

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